![molecular formula C6H5BrClNO B1383937 2-Amino-4-bromo-3-chlorophenol CAS No. 2091488-61-6](/img/structure/B1383937.png)
2-Amino-4-bromo-3-chlorophenol
Overview
Description
2-Amino-4-bromo-3-chlorophenol is an aromatic compound with the molecular formula C6H5BrClNO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-chlorophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino group, and subsequent halogenation to introduce the bromo and chloro substituents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts to enhance reaction efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-chlorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Halogenating agents: Such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
ABCP has been investigated for its potential antimicrobial and anticancer properties.
Antimicrobial Activity :
Research indicates that ABCP exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable pathogens are summarized below:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that ABCP could serve as a lead compound for developing new antibiotics, particularly in the context of rising antibiotic resistance.
Anticancer Properties :
In vitro studies have shown that ABCP can inhibit the proliferation of cancer cell lines, such as breast (MCF-7) and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest. For example:
- Case Study: MCF-7 Cell Line
- IC50 Value : 15 μM after 48 hours of treatment
- Mechanism : Induction of apoptosis via activation of caspases.
Organic Synthesis
ABCP serves as a versatile precursor in organic synthesis. Its structural characteristics allow it to participate in various reactions, including:
- Electrophilic Aromatic Substitution : The halogen substituents enhance reactivity towards electrophiles.
- Condensation Reactions : ABCP can form Schiff bases and other derivatives through condensation reactions with aldehydes or ketones.
A notable application involves the preparation of complex organic molecules, such as 4-(benzyloxy)-1-bromo-2-chlorobenzene.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of ABCP against a panel of bacterial strains, demonstrating its potential to inhibit pathogenic growth effectively. This study highlights the relevance of ABCP in addressing antibiotic resistance.
Case Study 2: Anticancer Mechanisms
In research focusing on the MCF-7 breast cancer cell line, ABCP was shown to induce apoptosis, making it a candidate for further development in anticancer therapies. The study provided insights into the molecular mechanisms underlying its biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3-chlorophenol involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-bromo-3-chlorophenol include:
- 2-Amino-4-bromophenol
- 2-Amino-3-chlorophenol
- 4-Bromo-3-chlorophenol
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Biological Activity
2-Amino-4-bromo-3-chlorophenol (ABCP) is an aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₆H₄BrClN₁O
SMILES Notation: Nc1cc(Br)ccc1O
Physical State: Solid at room temperature
ABCP features a phenolic structure with amino, bromo, and chloro substituents. Its unique combination of functional groups contributes to its diverse biological activities.
The biological activity of ABCP is primarily attributed to its ability to interact with various biomolecular targets. The presence of amino, bromo, and chloro groups enhances its reactivity, allowing it to participate in multiple biochemical pathways.
Key mechanisms include:
- Enzyme Inhibition: ABCP may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity: Structurally similar compounds often exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.
- Toxicological Effects: Studies indicate that ABCP can induce toxicity in certain cell types, impacting erythrocyte counts and causing oxidative stress.
Antimicrobial Properties
Research has indicated that ABCP possesses antimicrobial activity against various bacterial strains. For instance, studies have shown moderate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes.
Cytotoxicity and Toxicological Studies
Toxicological assessments have revealed that ABCP can induce cytotoxic effects in mammalian cells. Notable findings include:
- Erythrocyte Toxicity: Chronic exposure in animal models has shown a decrease in erythrocyte counts and hemoglobin levels, indicating potential hematotoxicity .
- Nephrotoxicity: In Fischer 344 rats, intraperitoneal administration resulted in significant renal damage characterized by proximal tubular injury .
Carcinogenic Potential
Studies have explored the carcinogenic potential of ABCP through chronic bioassays. In male rats, there was a significant increase in the incidence of squamous cell papilloma and carcinoma of the forestomach at higher doses . These findings raise concerns regarding the long-term exposure risks associated with this compound.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Amino-4-bromophenol | Similar halogen substitutions | Different biological activity profile |
2-Amino-3-chlorophenol | Lacks bromo group | More reactive towards electrophiles |
4-Bromo-3-chlorophenol | Lacks chloro group | Different reactivity patterns |
3-Chloroaniline | Similar amino group | Varying solubility characteristics |
This table highlights how structural variations influence the biological activities and reactivities of these compounds.
Case Studies
- Chronic Bioassay in Rats:
- In Vitro Antimicrobial Testing:
Properties
IUPAC Name |
2-amino-4-bromo-3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFYQMCRZVAVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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